

# quantitative structure-activity relationship (QSAR) analysis of anthraquinones

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## Compound of Interest

Compound Name: Anthraquinone

Cat. No.: B042736

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## QSAR Analysis of Anthraquinones as Anticancer Agents

Two notable studies highlight the application of 3D-QSAR in elucidating the anticancer properties of **anthraquinone** derivatives. The first focuses on the inhibition of Phosphoglycerate Mutase 1 (PGAM1), a key enzyme in cancer cell metabolism, while the second investigates the cytotoxicity of novel **anthraquinone** compounds against colon cancer cells.

### Study 1: Anthraquinone Derivatives as PGAM1 Inhibitors

A comprehensive 3D-QSAR study was conducted on a series of 62 **anthraquinone** derivatives to explore their structure-activity relationships as PGAM1 inhibitors.<sup>[1][2][3]</sup> The study employed Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to develop predictive models.

**Biological Activity Assay:** The inhibitory activity of the **anthraquinone** derivatives against PGAM1 was determined, and the IC<sub>50</sub> values were converted to pIC<sub>50</sub> (-logIC<sub>50</sub>) for the QSAR analysis.<sup>[1]</sup> The dataset was divided into a training set of 62 compounds and a test set of 16 compounds.<sup>[1]</sup>

Computational Modeling (CoMFA & CoMSIA): The 3D structures of the compounds were optimized, and a common scaffold was used for alignment. CoMFA calculates steric and electrostatic fields, while CoMSIA evaluates five different fields: steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor. The resulting models were validated using various statistical methods.[\[1\]](#)

Table 1: Statistical Parameters of CoMFA and CoMSIA Models for PGAM1 Inhibitors

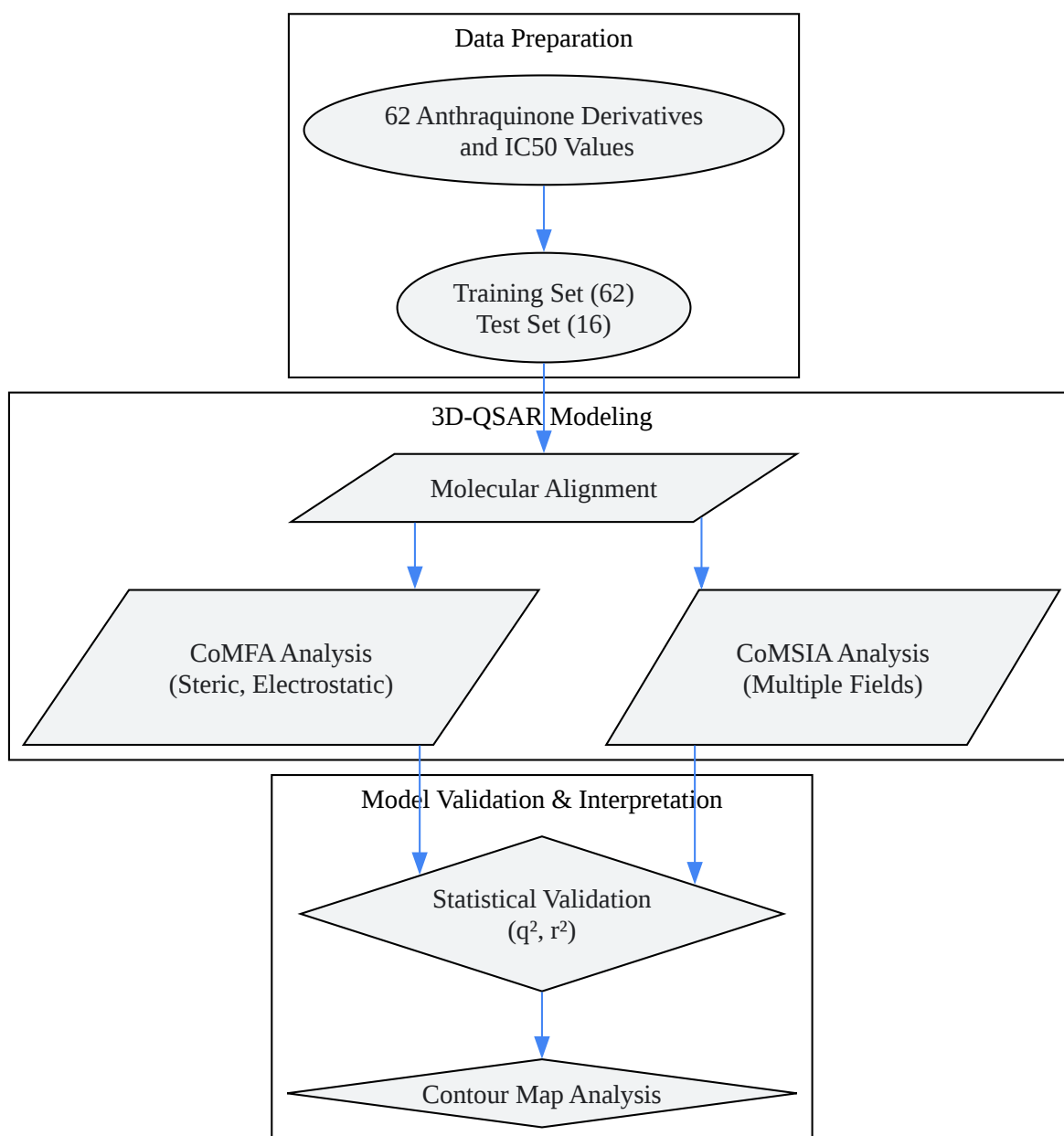
Parameter	CoMFA Model	CoMSIA Model
q <sup>2</sup> (cross-validated correlation coefficient)	0.81	0.82
r <sup>2</sup> (non-cross-validated correlation coefficient)	0.97	0.96
Number of Components	5	5

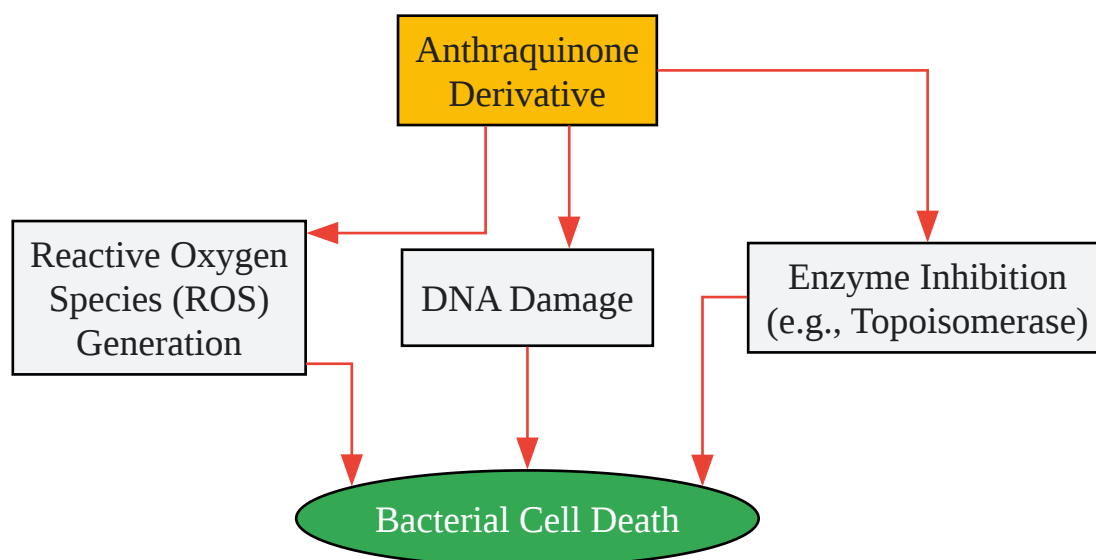
Data sourced from a 3D-QSAR study on **anthraquinone** derivatives as PGAM1 inhibitors.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 2: Sample Biological Activity Data for **Anthraquinone** Derivatives against PGAM1

Compound	Substituents	IC50 (μM)	pIC50
1	R1=H, R2=OH, R3=H, R4=H, R5=H, R6=H, X=O	10.10	5.00
...	...	...	...
62	...	...	...

A comprehensive list of the 62 compounds and their activities can be found in the source publication.[\[1\]](#)





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## References

- 1. 3D-QSAR, Molecular Docking, and MD Simulations of Anthraquinone Derivatives as PGAM1 Inhibitors - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/pmc/)]
- 2. 3D-QSAR, Molecular Docking, and MD Simulations of Anthraquinone Derivatives as PGAM1 Inhibitors - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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